molecular formula C10H10N2O B1313041 1-(Benzyloxy)-1H-pyrazole CAS No. 100159-47-5

1-(Benzyloxy)-1H-pyrazole

Cat. No.: B1313041
CAS No.: 100159-47-5
M. Wt: 174.2 g/mol
InChI Key: XQEPQBYKPDAGIZ-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

1H-Pyrazole, 1-(phenylmethoxy)- plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. By inhibiting these enzymes, 1H-Pyrazole, 1-(phenylmethoxy)- can modulate the production of inflammatory mediators, thereby reducing inflammation. Additionally, this compound has been shown to interact with various receptors, including G-protein coupled receptors (GPCRs), which play a key role in cell signaling pathways .

Cellular Effects

The effects of 1H-Pyrazole, 1-(phenylmethoxy)- on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1H-Pyrazole, 1-(phenylmethoxy)- can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter the expression of genes associated with inflammation, cell cycle regulation, and apoptosis, thereby affecting cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of action of 1H-Pyrazole, 1-(phenylmethoxy)- involves its interaction with various biomolecules. This compound can bind to specific enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. For example, 1H-Pyrazole, 1-(phenylmethoxy)- can inhibit the activity of COX and LOX enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to pro-inflammatory mediators. Additionally, this compound can interact with GPCRs, leading to the activation of downstream signaling pathways that regulate gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Pyrazole, 1-(phenylmethoxy)- can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions. Long-term studies have shown that prolonged exposure to 1H-Pyrazole, 1-(phenylmethoxy)- can lead to sustained inhibition of inflammatory pathways and modulation of gene expression, resulting in long-lasting effects on cellular function .

Dosage Effects in Animal Models

The effects of 1H-Pyrazole, 1-(phenylmethoxy)- vary with different dosages in animal models. At low doses, this compound can effectively inhibit inflammatory responses without causing significant adverse effects. At higher doses, 1H-Pyrazole, 1-(phenylmethoxy)- can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy in reducing inflammation plateaus at a certain dosage, beyond which no additional benefits are observed .

Metabolic Pathways

1H-Pyrazole, 1-(phenylmethoxy)- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can either be excreted or further processed by other metabolic pathways. The interaction of 1H-Pyrazole, 1-(phenylmethoxy)- with metabolic enzymes can influence the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of 1H-Pyrazole, 1-(phenylmethoxy)- within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters (OATs) and organic cation transporters (OCTs), which facilitate its uptake and distribution within cells. Additionally, binding proteins such as albumin can bind to 1H-Pyrazole, 1-(phenylmethoxy)-, affecting its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of 1H-Pyrazole, 1-(phenylmethoxy)- is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences. The localization of 1H-Pyrazole, 1-(phenylmethoxy)- within subcellular compartments can affect its activity and function, as it can interact with different biomolecules in these environments .

Chemical Reactions Analysis

1-(Benzyloxy)-1H-pyrazole undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include bromine, oxygen, DMSO, hydrogen gas, and copper powder. The major products formed from these reactions are various substituted pyrazoles, which can be further utilized in different applications.

Comparison with Similar Compounds

1-(Benzyloxy)-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-phenylmethoxypyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-5-10(6-3-1)9-13-12-8-4-7-11-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEPQBYKPDAGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434833
Record name 1H-Pyrazole, 1-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100159-47-5
Record name 1H-Pyrazole, 1-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of pyrazol-1-ol (1 g, 11.9 mmol) and i-Pr2NEt (2.02 mL, 11.9 mL) in DCM (15 mL) at 0° C. was added BnBr (4.09 mL, 23.8 mmol). The mixture was allowed to warm up to r.t. and stirred at this temperature for 22 h. The mixture was concentrated in vacuo to afford a yellow paste. The crude product was purified by flash chromatography (silica gel, hexanes/DCM/Et2O (100:0:0 to 80:10:10), Rf 0.23 in hexanes/DCM/Et2O (34:3:3)) to provide the title product as a yellow oil (1.17 g, 56%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.02 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
4.09 mL
Type
reactant
Reaction Step Two
Yield
56%

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